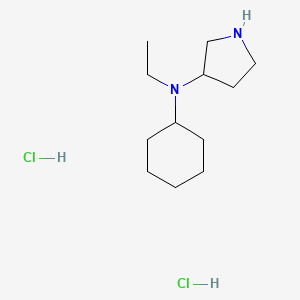
n-Methyl-n-(3-pyrrolidinylmethyl)cyclohexanamine dihydrochloride
Overview
Description
N-Methyl-n-(3-pyrrolidinylmethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 . It has an average mass of 269.254 Da and a monoisotopic mass of 268.147308 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of n-Methyl-n-(3-pyrrolidinylmethyl)cyclohexanamine dihydrochloride consists of 12 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The exact arrangement of these atoms in the molecule is not specified in the available resources.Scientific Research Applications
Antidepressant Research
This compound has been studied for its potential role in treating depression. Research suggests that it may have antidepressant-like effects mediated by N-methyl-D-aspartate (NMDA) receptors . In a study involving olfactory bulbectomized rats, a model for depression, the compound showed promise in alleviating behavioral deficits resembling depression symptoms .
Neuropharmacology
In the field of neuropharmacology, the compound’s interaction with NMDA receptors suggests it could be useful in understanding the neurochemical pathways involved in cognitive functions and emotional regulation .
Psychomotor Agitation Management
The compound has been observed to ameliorate psychomotor agitation in animal models, which could lead to applications in managing conditions like bipolar disorder or schizophrenia where such symptoms are prevalent .
Sexual Behavior Modulation
Interestingly, the compound has shown advantages over traditional antidepressants in sexual behavior tests conducted on animal models, indicating potential research applications in sexual health and dysfunction .
Cognitive Dysfunction Treatment
The compound’s effects on cognitive dysfunction have been noted, suggesting it could contribute to the treatment of cognitive impairments associated with various mental health disorders .
Protein Expression Studies
Research indicates that the compound can influence the protein expression of NMDA receptor subunits in the brain. This could have implications for studies on neurodegenerative diseases and brain plasticity .
properties
IUPAC Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-14(10-11-7-8-13-9-11)12-5-3-2-4-6-12;;/h11-13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYWVINVZVPMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNC1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1424673.png)
![Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424677.png)



![N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424686.png)
![Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424687.png)



![2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424693.png)
